4-[(E)-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
4-({(E)-2-[(2-METHYL-3-FURYL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE is a complex organic compound that features a combination of furan, hydrazone, phenyl, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-2-[(2-METHYL-3-FURYL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE typically involves multiple steps:
Formation of the Hydrazone Intermediate: The reaction between 2-methyl-3-furyl carbonyl chloride and hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Coupling with Phenyl Derivative: The hydrazone intermediate is then coupled with a phenyl derivative under basic conditions to form the desired hydrazone compound.
Introduction of the Pyrazole Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole moieties.
Reduction: Reduction reactions can occur at the carbonyl and hydrazone groups.
Substitution: The phenyl and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction but may include the use of halogenating agents, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used in the development of probes for studying biological processes.
Medicine
Drug Development:
Industry
Material Science: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({(E)-2-[(2-METHYL-3-FURYL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-({(E)-2-[(2-METHYL-3-FURYL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
- 4-({(E)-2-[(2-METHYL-3-FURYL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
Uniqueness
The uniqueness of 4-({(E)-2-[(2-METHYL-3-FURYL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE lies in the presence of the iodine atom, which can impart distinct chemical reactivity and biological activity compared to its chloro and bromo analogs.
Properties
Molecular Formula |
C18H15IN4O4 |
---|---|
Molecular Weight |
478.2 g/mol |
IUPAC Name |
[4-[(E)-[(2-methylfuran-3-carbonyl)hydrazinylidene]methyl]phenyl] 4-iodo-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C18H15IN4O4/c1-11-14(7-8-26-11)17(24)22-20-9-12-3-5-13(6-4-12)27-18(25)16-15(19)10-21-23(16)2/h3-10H,1-2H3,(H,22,24)/b20-9+ |
InChI Key |
XJRPNCCTOHHJRB-AWQFTUOYSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=NN3C)I |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=NN3C)I |
Origin of Product |
United States |
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